KRAS inhibitor-14, also known as ACA-14, is a small molecule designed to target the KRAS protein, which plays a critical role in cell signaling pathways that regulate cell growth and differentiation. Mutations in the KRAS gene are implicated in various cancers, making it a significant target for therapeutic intervention. ACA-14 has demonstrated the ability to bind to both wild-type and mutant forms of KRAS, including the common G12D mutation, with affinities in the low micromolar range. This compound inhibits nucleotide exchange and disrupts interactions between KRAS and its downstream effectors, particularly Raf, thereby impacting signal transduction through the MAPK pathway .
The development of KRAS inhibitor-14 stems from extensive research into small molecule inhibitors targeting oncogenic KRAS mutations. The compound is classified as a direct inhibitor of KRAS and is part of a broader category of anticancer agents aimed at disrupting aberrant signaling pathways associated with cancer progression. Its chemical structure is characterized as 2-hydroxy-5-{[(2-phenylcyclopropyl) carbonyl] amino} benzoic acid .
The synthesis of ACA-14 involves several key steps that utilize bioisosteric methods to enhance its efficacy against KRAS G12D mutations. The general synthetic route includes:
ACA-14 features a complex molecular structure that enables its interaction with KRAS. Key aspects include:
The primary chemical reactions involving ACA-14 include:
The inhibition of nucleotide exchange was quantified using fluorescence-based assays, revealing an EC50 value of approximately 3.8 µM for intrinsic exchange and lower for SOS-mediated exchange .
The mechanism by which ACA-14 exerts its effects involves:
Experimental results indicate that ACA-14 reduces the levels of phosphorylated ERK (pERK), a key marker of MAPK pathway activation, confirming its role as an effective inhibitor .
Thermal shift assays indicate that ACA-14 stabilizes the GDP-bound form of KRAS, suggesting strong binding interactions that contribute to its inhibitory effects .
KRAS inhibitor-14 has significant potential applications in scientific research and therapeutic development:
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5